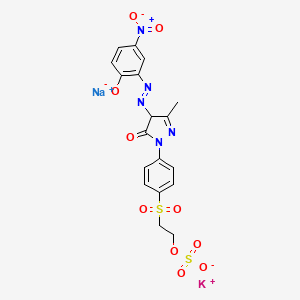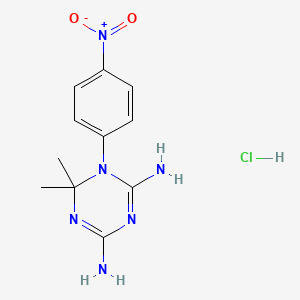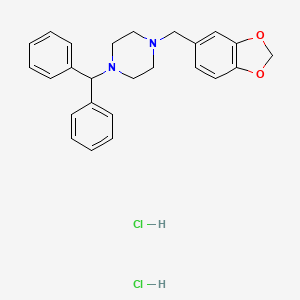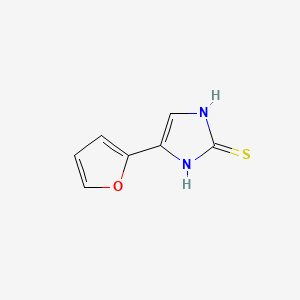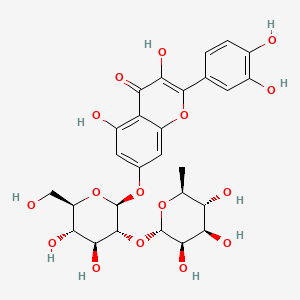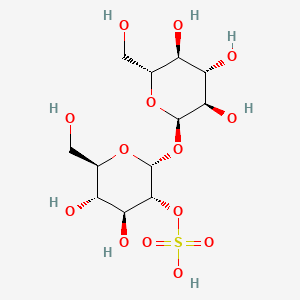
Trehalose 2-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trehalose 2-sulfate is a sulfated derivative of trehalose, a naturally occurring disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. Trehalose is known for its role in protecting cells against various stress conditions, such as desiccation, heat, and oxidation. The addition of a sulfate group to trehalose enhances its chemical properties, making this compound a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trehalose 2-sulfate can be synthesized through enzymatic sulfonation reactions. The process involves the transfer of a sulfonate group (-SO3H) to the hydroxyl group of trehalose. This reaction is typically catalyzed by sulfotransferases, using 3’-phosphoadenosine-5’-phosphosulfate (PAPS) as the sulfonate donor . The reaction conditions often include a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms that express the necessary sulfotransferases. These microorganisms can be cultured in bioreactors, where the sulfonation reaction is carried out under controlled conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Trehalose 2-sulfate primarily undergoes sulfonation reactions. It can also participate in other chemical reactions typical of sulfated sugars, such as hydrolysis and substitution reactions.
Common Reagents and Conditions:
Sulfonation: Catalyzed by sulfotransferases using PAPS as the sulfonate donor.
Hydrolysis: Can occur under acidic or basic conditions, leading to the cleavage of the sulfate group.
Substitution: Involves the replacement of the sulfate group with other functional groups under specific conditions.
Major Products: The major product of the sulfonation reaction is this compound itself. Hydrolysis can yield trehalose and inorganic sulfate, while substitution reactions can produce various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Trehalose 2-sulfate exerts its effects through several mechanisms:
Protein Stabilization: Acts as a chemical chaperone, preventing protein denaturation and aggregation under stress conditions.
Membrane Protection: Stabilizes cellular membranes by interacting with lipid bilayers, thereby maintaining membrane integrity.
Osmoprotection: Functions as an osmoprotectant, helping cells to maintain osmotic balance under hypertonic conditions.
Comparación Con Compuestos Similares
Trehalose 2-sulfate can be compared with other sulfated sugars, such as:
Sucrose 6-sulfate: Another sulfated disaccharide with similar stabilizing properties but different structural features.
Glucose 6-sulfate: A monosaccharide sulfate with distinct chemical behavior and applications.
Maltose 6-sulfate: Similar to this compound but with a different glycosidic linkage and sulfate position.
This compound is unique due to its specific glycosidic linkage and the position of the sulfate group, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
141923-45-7 |
|---|---|
Fórmula molecular |
C12H22O14S |
Peso molecular |
422.36 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H22O14S/c13-1-3-5(15)7(17)9(19)11(23-3)25-12-10(26-27(20,21)22)8(18)6(16)4(2-14)24-12/h3-19H,1-2H2,(H,20,21,22)/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 |
Clave InChI |
WVFKPISWLUJJIJ-LIZSDCNHSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


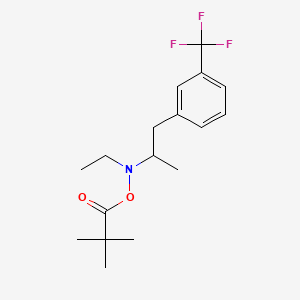
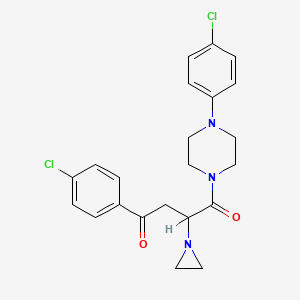
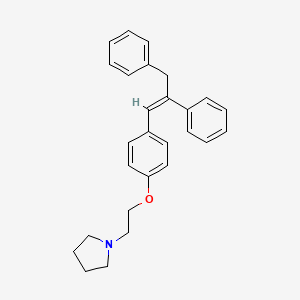

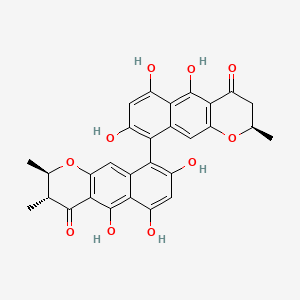
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide](/img/structure/B12739487.png)

